N-[4-[cyano-[3-(3-hydroxypropylamino)-2-quinoxalinyl]methyl]sulfonylphenyl]acetamide
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Overview
Description
N-[4-[cyano-[3-(3-hydroxypropylamino)-2-quinoxalinyl]methyl]sulfonylphenyl]acetamide is a quinoxaline derivative.
Scientific Research Applications
Antimalarial Activity
One significant application of compounds related to N-[4-[cyano-[3-(3-hydroxypropylamino)-2-quinoxalinyl]methyl]sulfonylphenyl]acetamide is in antimalarial therapy. Research conducted by Werbel et al. (1986) demonstrated the preparation of a series of related compounds exhibiting strong antimalarial properties. This study indicated potential clinical trials in humans due to its efficacy against resistant strains of the parasite and favorable pharmacokinetic properties, suggesting extended protection against infection even after oral administration (Werbel et al., 1986).
Structural Properties and Fluorescence
Karmakar et al. (2007) explored the structural aspects of similar amide-containing isoquinoline derivatives. They found that these compounds can form crystalline salts and exhibit strong fluorescence emission at lower wavelengths, highlighting their potential for use in fluorescence-based applications (Karmakar, Sarma, & Baruah, 2007).
Synthesis as Key Intermediates
Jiang et al. (2011) described a new synthesis route for a compound structurally related to N-[4-[cyano-[3-(3-hydroxypropylamino)-2-quinoxalinyl]methyl]sulfonylphenyl]acetamide, highlighting its importance as a key intermediate in developing selective epidermal growth factor receptor (EGFR) kinase inhibitors. This synthesis route is pivotal for creating compounds used in cancer treatment (Jiang et al., 2011).
Applications in Neuroprotection and Antiviral Therapy
Ghosh et al. (2008) synthesized a novel anilidoquinoline derivative and evaluated its efficacy in treating Japanese encephalitis. The compound demonstrated significant antiviral and antiapoptotic effects, suggesting its potential use in neuroprotection and antiviral therapy (Ghosh et al., 2008).
properties
Product Name |
N-[4-[cyano-[3-(3-hydroxypropylamino)-2-quinoxalinyl]methyl]sulfonylphenyl]acetamide |
---|---|
Molecular Formula |
C21H21N5O4S |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
N-[4-[cyano-[3-(3-hydroxypropylamino)quinoxalin-2-yl]methyl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C21H21N5O4S/c1-14(28)24-15-7-9-16(10-8-15)31(29,30)19(13-22)20-21(23-11-4-12-27)26-18-6-3-2-5-17(18)25-20/h2-3,5-10,19,27H,4,11-12H2,1H3,(H,23,26)(H,24,28) |
InChI Key |
NNAYASCVTJLOSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C(C#N)C2=NC3=CC=CC=C3N=C2NCCCO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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